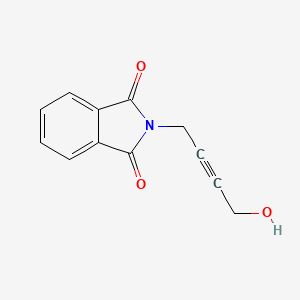

2-(4-Hydroxy-2-butynyl)isoindole-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxybut-2-ynyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-8-4-3-7-13-11(15)9-5-1-2-6-10(9)12(13)16/h1-2,5-6,14H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNBDAYJRGIYEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC#CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 4 Hydroxy 2 Butynyl Isoindole 1,3 Dione and Its Analogues

Direct N-Alkylation Approaches to 2-(4-Hydroxy-2-butynyl)isoindole-1,3-dione

Direct N-alkylation is a common and straightforward method for synthesizing N-substituted phthalimides. This approach involves the reaction of a phthalimide (B116566) or its potassium salt with a suitable alkylating agent.

Synthesis via N-Alkylation of Phthalimide with 4-Halo-2-butyn-1-ol Precursors

A prevalent method for the synthesis of this compound is the N-alkylation of phthalimide with a 4-halo-2-butyn-1-ol precursor, such as 4-chloro-2-butyn-1-ol (B75936) or 4-bromo-2-butyn-1-ol. This reaction, a variation of the Gabriel synthesis, is an effective way to form the carbon-nitrogen bond between the phthalimide and the butynyl side chain. masterorganicchemistry.combyjus.com The reaction typically involves the use of potassium phthalimide, which is a more potent nucleophile than phthalimide itself. byjus.comprepchem.com The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF). prepchem.comiu.edu

The reaction proceeds via a nucleophilic substitution mechanism where the phthalimide anion attacks the electrophilic carbon atom bearing the halogen, displacing the halide ion. masterorganicchemistry.com

Optimization of Reaction Conditions and Reagent Stoichiometry for N-Alkylation

The efficiency of the N-alkylation reaction can be influenced by several factors, including the choice of base, solvent, temperature, and reaction time. While potassium phthalimide is often used, the reaction can also be performed with phthalimide in the presence of a base such as potassium carbonate. iu.edu The use of dimethylformamide as a solvent often allows for lower reaction temperatures and shorter reaction times compared to other solvents. iu.edu For less reactive alkyl halides, the addition of a catalyst like potassium iodide can be beneficial. iu.edu

Optimization studies for similar N-alkylation reactions have explored various parameters to maximize yield and purity. researchgate.net For instance, the choice of base is crucial, with strong bases like potassium hydroxide (B78521) or sodium hydride being effective in deprotonating the phthalimide. masterorganicchemistry.com Solvent selection also plays a significant role; ionic liquids have been investigated as environmentally friendly alternatives to traditional organic solvents. organic-chemistry.orgcolab.wsresearchgate.net Microwave irradiation has been shown to significantly reduce reaction times in some cases. researchgate.netrsc.org

| Parameter | Variation | Effect on Reaction | Reference |

|---|---|---|---|

| Base | Potassium Carbonate | Effective for in-situ formation of phthalimide anion. | iu.edu |

| Base | Potassium Hydroxide | Strong base, promotes efficient deprotonation. | masterorganicchemistry.com |

| Solvent | Dimethylformamide (DMF) | Allows for milder reaction conditions. | iu.edu |

| Solvent | Ionic Liquids | Greener alternative, can be recycled. | organic-chemistry.org |

| Catalyst | Potassium Iodide | Beneficial for less reactive alkyl halides. | iu.edu |

| Energy Source | Microwave Irradiation | Reduces reaction time significantly. | researchgate.net |

Multicomponent Reaction Strategies for the Isoindole-1,3-dione Core with Butynyl-Hydroxyl Fragment

Multicomponent reactions (MCRs) offer an efficient approach to synthesizing complex molecules like this compound in a single step from multiple starting materials. researchgate.net

Cyclocondensation Approaches Involving Phthalic Anhydride (B1165640) Derivatives and Amines bearing the Butynyl-Hydroxyl Moiety

The most common method for synthesizing isoindole-1,3-diones involves the condensation reaction between a phthalic anhydride derivative and a primary amine. nih.govd-nb.infoscispace.com In the context of this compound, this would involve the reaction of phthalic anhydride with 4-amino-2-butyn-1-ol. This reaction typically proceeds by heating the reactants, often in a solvent like acetic acid, to facilitate the dehydration and subsequent cyclization to form the imide ring. sphinxsai.comresearchgate.netyoutube.com This method is advantageous due to the ready availability of phthalic anhydride and the direct incorporation of the desired side chain.

The reaction mechanism involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring to form a phthalamic acid intermediate. Subsequent heating promotes intramolecular cyclization via dehydration to yield the final isoindole-1,3-dione product. researchgate.net

Palladium-Catalyzed Carbonylative Cyclization Pathways for Isoindole-1,3-dione Formation

Palladium-catalyzed carbonylative cyclization presents a modern and efficient alternative for the synthesis of the isoindole-1,3-dione core. nih.gov This one-step methodology can tolerate a variety of functional groups, including alcohols. nih.govnih.gov A typical reaction involves the aminocarbonylation of o-halobenzoates with a primary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base, under a carbon monoxide atmosphere. nih.gov For the synthesis of this compound, this would entail using 4-amino-2-butyn-1-ol as the primary amine.

Optimization of this reaction has shown that the choice of palladium precursor (e.g., Pd(OAc)₂), ligand (e.g., dppp (B1165662) or dppf), base (e.g., Cs₂CO₃ or DABCO), and solvent are critical for achieving high yields. nih.govhep.com.cn

| Starting Material | Amine | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| o-Halobenzoates | Primary Amines | Pd(OAc)₂ / dppp / Cs₂CO₃ | Good yields, tolerates various functional groups. | nih.gov |

| o-Bromobenzoic acid | Primary Amines | Pd(OAc)₂ / dppf / DABCO | Facile method under atmospheric CO pressure. | hep.com.cn |

Convergent and Divergent Synthetic Routes

Convergent and divergent synthetic strategies are powerful tools for creating libraries of analogues of this compound for various applications.

A convergent synthesis approach would involve the separate synthesis of the isoindole-1,3-dione core (or a precursor) and the butynyl-hydroxyl side chain, which are then coupled in a final step. This allows for modifications to be made to each fragment independently before they are combined, which can be more efficient for producing complex analogues.

A divergent synthesis strategy would start with a common intermediate, such as this compound itself, which is then subjected to a variety of reactions to introduce different functional groups. For example, the hydroxyl group on the side chain could be further functionalized, or the aromatic ring of the phthalimide could be modified. This approach is efficient for creating a library of closely related compounds from a single precursor.

Recent advances in photocatalysis have enabled novel convergent and divergent syntheses of related dihydroisoquinolinedione structures, showcasing the potential for modern synthetic methods to access diverse chemical space from common starting materials. nih.gov

Construction of the Phthalimide Moiety followed by Introduction of the 4-Hydroxy-2-butynyl Chain

This synthetic route utilizes phthalimide as the starting nitrogen source, which is subsequently alkylated to introduce the desired side chain. Two prominent named reactions for this transformation are the Gabriel Synthesis and the Mitsunobu Reaction.

Gabriel Synthesis: This classical method transforms primary alkyl halides into primary amines and can be adapted for the N-alkylation of phthalimide. wikipedia.orgnumberanalytics.com The process begins with the deprotonation of phthalimide, typically using a base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), to form the nucleophilic potassium phthalimide salt. masterorganicchemistry.comyoutube.com This salt then undergoes a bimolecular nucleophilic substitution (SN2) reaction with a suitable electrophile, such as 4-chloro-2-butyn-1-ol or 4-bromo-2-butyn-1-ol. The use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is common as they facilitate SN2 reactions. nrochemistry.com

Mitsunobu Reaction: This reaction provides a powerful method for converting a primary or secondary alcohol into a variety of functional groups, including N-alkylated imides, with a net inversion of stereochemistry at the alcohol's carbon center. organic-chemistry.orgnih.gov In the context of synthesizing the target molecule, phthalimide acts as the nucleophile, reacting with 2-butyne-1,4-diol. The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (B44618) (TPP), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgresearchgate.net The alcohol is activated by the phosphine, making it a good leaving group for subsequent displacement by the phthalimide anion. organic-chemistry.org

| Method | Key Reagents | Side-Chain Precursor | Key Features |

|---|---|---|---|

| Gabriel Synthesis | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 4-halo-2-butyn-1-ol | Classic, reliable for primary halides, SN2 mechanism. masterorganicchemistry.comnrochemistry.com |

| Mitsunobu Reaction | TPP, DEAD/DIAD | 2-butyne-1,4-diol | Mild conditions, applicable to alcohols, results in stereochemical inversion for chiral alcohols. nih.govwikipedia.org |

Synthesis of the 4-Hydroxy-2-butynyl Unit followed by Phthalimide Ring Closure

The most direct and widely used method for preparing N-substituted phthalimides is the condensation of phthalic anhydride with a primary amine. organic-chemistry.org This strategy involves the prior synthesis of the 4-hydroxy-2-butynyl side chain, specifically 4-amino-2-butyn-1-ol, followed by a cyclodehydration reaction with phthalic anhydride.

The condensation reaction is typically carried out by heating the two reactants in a suitable solvent, such as toluene (B28343), glacial acetic acid, or pyridine. nih.govacgpubs.org The reaction proceeds through an intermediate phthalamic acid, which then cyclizes to the imide with the elimination of a water molecule. nih.gov To drive the reaction to completion, the water is often removed azeotropically. This approach is highly efficient and is frequently the preferred industrial and laboratory route due to its simplicity and high yields. nih.gov

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

While the parent compound this compound is achiral, the synthesis of chiral analogues bearing stereocenters on the butynyl chain is of significant interest. Stereocontrol can be achieved through methods employing chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. youtube.com After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered. youtube.com

In a hypothetical synthesis of a chiral analogue, a chiral auxiliary could be attached to the nitrogen of a phthalimide precursor. The steric bulk and electronic properties of the auxiliary would then control the facial selectivity of an incoming reagent, for example, in an alkylation or an addition reaction across the alkyne. Alternatively, the auxiliary could be attached to the 4-hydroxy-2-butynyl chain precursor to direct a stereoselective reaction before the phthalimide ring is formed.

Asymmetric Catalysis in C-N Bond Formation or Alkyne Functionalization

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. unipd.it This approach is highly efficient and atom-economical.

Asymmetric C-N Bond Formation: Recent advances have demonstrated the potential for catalytic enantioselective C-N bond formation. For instance, nickel-catalyzed reductive cross-coupling reactions of N-alkoxyphthalimides with alkyl halides provide a modern alternative to the Gabriel synthesis. nih.gov The development of chiral ligands for such transition-metal-catalyzed systems could enable the enantioselective formation of phthalimides with a stereocenter adjacent to the nitrogen atom.

Asymmetric Alkyne Functionalization: Chirality can be introduced by modifying the alkyne moiety using asymmetric catalysis. For example, a ketone precursor, such as 2-(4-oxo-2-butynyl)isoindole-1,3-dione, could undergo asymmetric hydrogenation using a chiral transition metal catalyst (e.g., Ru-BINAP) to produce the corresponding chiral alcohol with high enantioselectivity. Similarly, palladium-catalyzed asymmetric allylic alkylation of suitable precursors is a robust method for creating stereocenters. researchgate.net Organocatalytic strategies, such as the use of chiral N-heterocyclic carbenes (NHCs), have also been employed for the atroposelective synthesis of certain N-aryl phthalimides, highlighting the versatility of organocatalysis in creating chiral imide structures. researchgate.net

Green Chemistry Considerations in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of phthalimides aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Several green strategies have been developed for the synthesis of N-substituted phthalimides:

Alternative Reaction Media: The use of hazardous organic solvents can be circumvented by employing greener alternatives. High-temperature, high-pressure mixtures of water and ethanol (B145695) have proven effective for the condensation of phthalic acid and amines, often yielding pure crystalline products directly. rsc.orgresearchgate.net Supercritical carbon dioxide has also been used as an environmentally benign solvent for this reaction. researchgate.net

Energy-Efficient Methods: Microwave irradiation is a well-established technique for accelerating organic reactions, including the synthesis of phthalimides from phthalic anhydride and amines. nih.gov This method dramatically reduces reaction times from hours to minutes, thereby saving energy.

Advanced Catalysis: The development of novel catalytic systems offers significant green advantages. For example, a nano-Cu₂O catalyst has been used for the assembly of phthalimides in water, avoiding the need for ligands or additives. rsc.org Metal-free synthetic routes, which eliminate the concerns of heavy metal contamination and disposal, are also highly desirable. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. One-pot, multicomponent reactions are particularly effective in this regard, reducing the number of synthetic steps and purification procedures. organic-chemistry.org

| Approach | Method/Reagent | Green Advantage | Reference |

|---|---|---|---|

| Alternative Solvents | High-Temperature H₂O/EtOH | Reduces use of hazardous organic solvents. | rsc.org |

| Alternative Solvents | Supercritical CO₂ | Non-toxic, non-flammable, and easily removable solvent. | researchgate.net |

| Energy Efficiency | Microwave Irradiation | Drastically reduces reaction times and energy consumption. | nih.gov |

| Catalysis | Nano-Cu₂O in Water | Uses a green solvent and avoids ligands/additives. | rsc.org |

| Atom Economy | One-Pot Multicomponent Reactions | Minimizes waste and reduces purification steps. | organic-chemistry.org |

Reactivity and Functional Group Transformations of 2 4 Hydroxy 2 Butynyl Isoindole 1,3 Dione

Transformations at the Terminal Hydroxyl Group

The primary alcohol in 2-(4-hydroxy-2-butynyl)isoindole-1,3-dione is a versatile functional group that can be readily converted into other key functionalities, including carbonyls and leaving groups for substitution reactions.

Oxidation Reactions to Aldehyde or Carboxylic Acid Derivatives

The primary hydroxyl group of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. The propargylic nature of the alcohol makes it sensitive, requiring careful selection of mild oxidizing agents to avoid over-oxidation or side reactions involving the alkyne.

To Aldehyde: Mild oxidation is required to stop the reaction at the aldehyde stage, yielding 2-(4-oxo-2-butynyl)isoindole-1,3-dione. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an inert solvent like dichloromethane (B109758) (DCM) are effective for this transformation. More recently, electrochemically mediated oxidations using N-hydroxyphthalimide (NHPI) derivatives have been shown to be effective for sensitive propargylic alcohols. nih.govresearchgate.net

To Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid, resulting in 4-(1,3-dioxoisoindolin-2-yl)but-2-ynoic acid. Common reagents for this include Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) or potassium permanganate (B83412) (KMnO₄). A notable and relevant method involves using N-hydroxyphthalimide (NHPI) as a catalyst in the presence of a co-catalyst like a cobalt species under an atmosphere of molecular oxygen. researchgate.net This organocatalytic system is particularly relevant given the presence of the phthalimide (B116566) moiety in the substrate itself. Detailed mechanistic studies show that NHPI can be oxidized to the phthalimide-N-oxyl (PINO) radical, which is the active species that abstracts a hydrogen atom from the substrate. nih.gov

| Product | Reagents and Conditions | Description |

| Aldehyde (2-(4-oxo-2-butynyl)isoindole-1,3-dione) | Pyridinium chlorochromate (PCC), CH₂Cl₂ | Mild oxidation, stops at the aldehyde. |

| Dess-Martin periodinane (DMP), CH₂Cl₂ | Mild oxidation, suitable for sensitive alcohols. | |

| Electrochemical oxidation with TFNHPI mediator | Green and efficient method for sensitive propargyl alcohols. nih.gov | |

| Carboxylic Acid (4-(1,3-dioxoisoindolin-2-yl)but-2-ynoic acid) | Jones Reagent (CrO₃, H₂SO₄, acetone) | Strong oxidation to the carboxylic acid. |

| N-Hydroxyphthalimide (NHPI), Co(OAc)₂, O₂ | Catalytic aerobic oxidation. researchgate.net |

Esterification and Etherification Reactions

The terminal hydroxyl group readily undergoes esterification and etherification to produce a variety of derivatives.

Esterification: The reaction of this compound with acyl chlorides or carboxylic anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, yields the corresponding esters. For example, treatment with acetyl chloride would produce 4-(1,3-dioxoisoindolin-2-yl)but-2-yn-1-yl acetate. This reaction is typically high-yielding and proceeds under mild conditions.

Etherification: Ethers can be synthesized via a Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This would result in compounds like 2-(4-methoxy-2-butynyl)isoindole-1,3-dione.

| Reaction Type | Reagent 1 | Reagent 2 | Product |

| Esterification | Acetyl Chloride (CH₃COCl) | Pyridine | 4-(1,3-Dioxoisoindolin-2-yl)but-2-yn-1-yl acetate |

| Acetic Anhydride (B1165640) ((CH₃CO)₂O) | DMAP (cat.) | 4-(1,3-Dioxoisoindolin-2-yl)but-2-yn-1-yl acetate | |

| Etherification | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | 2-(4-Methoxy-2-butynyl)isoindole-1,3-dione |

| Sodium Hydride (NaH) | Benzyl Bromide (BnBr) | 2-(4-(Benzyloxy)-2-butynyl)isoindole-1,3-dione |

Nucleophilic Substitution Reactions (e.g., Halogenation)

The hydroxyl group can be converted into a good leaving group, typically a halide, to facilitate nucleophilic substitution. This transformation activates the terminal carbon for subsequent bond formation.

Halogenation: Standard halogenating agents can be used to replace the hydroxyl group with a halogen. Thionyl chloride (SOCl₂) is commonly used to produce the corresponding chloride, 2-(4-chloro-2-butynyl)isoindole-1,3-dione. Similarly, phosphorus tribromide (PBr₃) can be used to synthesize the bromide analogue. These reactions must be performed with care, as the acidic conditions or reactive intermediates could potentially interact with the alkyne moiety. The resulting propargyl halides are valuable intermediates for introducing other nucleophiles, such as azides or cyanides.

| Product | Reagents and Conditions |

| Chloride (2-(4-chloro-2-butynyl)isoindole-1,3-dione) | Thionyl chloride (SOCl₂), Pyridine (optional) |

| Bromide (2-(4-bromo-2-butynyl)isoindole-1,3-dione) | Phosphorus tribromide (PBr₃), Et₂O |

| Iodide (2-(4-iodo-2-butynyl)isoindole-1,3-dione) | I₂, Triphenylphosphine (B44618) (PPh₃), Imidazole |

Reactions Involving the Internal Alkyne Moiety

The internal alkyne of this compound is a site of unsaturation that can undergo various addition and coupling reactions. The proximity of the hydroxymethyl group can influence the regioselectivity of these transformations.

Hydrofunctionalization Reactions (e.g., Hydration, Hydroamination, Hydrohalogenation)

Hydrofunctionalization involves the addition of H-X across the triple bond, where X can be a hydroxyl, amino, or halide group.

Hydration: The acid-catalyzed addition of water across the alkyne, typically facilitated by a mercury(II) salt (e.g., HgSO₄), leads to the formation of an enol intermediate that rapidly tautomerizes to a more stable ketone. libretexts.orglibretexts.orglumenlearning.com For the unsymmetrical alkyne in the target molecule, hydration is expected to produce a mixture of two regioisomeric ketones: 2-(3-oxobutyl)isoindole-1,3-dione and 2-(1-hydroxy-2-oxobutyl)isoindole-1,3-dione, with the former often being the major product due to the formation of a more stabilized carbocation intermediate adjacent to the phthalimide-substituted methylene (B1212753) group. researchgate.net

Hydroamination: Gold-catalyzed intermolecular hydroamination of propargylic alcohols with anilines has been shown to be a highly regioselective process. ucl.ac.uknih.gov Applying this methodology to this compound would likely yield a 3-hydroxyimine. organic-chemistry.org The reaction conditions can be tuned to yield different products; for instance, using a catalytic amount of aniline (B41778) can lead to the formation of a 3-hydroxyketone via a hydroamination/hydrolysis pathway. researchgate.netacs.org

Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) across the alkyne typically follows Markovnikov's rule, where the hydrogen adds to the carbon atom of the alkyne that is bonded to the hydroxymethyl group, and the halide adds to the carbon adjacent to the phthalimidomethyl group. This would result in the formation of a vinyl halide.

| Reaction | Reagents | Expected Product(s) | Notes |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Mixture of 2-(3-oxobutyl)isoindole-1,3-dione and 2-(1-hydroxy-2-oxobutyl)isoindole-1,3-dione | Follows Markovnikov addition to form an enol, which tautomerizes. lumenlearning.com |

| Hydroamination | Aniline, Au catalyst | 3-Hydroxyimine derivative | Highly regioselective for propargylic alcohols. ucl.ac.uknih.gov |

| Hydrohalogenation | HBr | 2-(3-Bromo-4-hydroxy-2-butenyl)isoindole-1,3-dione | Follows Markovnikov addition. |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck)

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon bonds. While the Sonogashira and Heck reactions have specific substrate requirements, their principles are central to the functionalization of molecules like this compound.

Sonogashira Reaction: The Sonogashira coupling is a reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org Therefore, the internal alkyne of this compound would not act as a substrate in a classic Sonogashira reaction. However, this reaction is highly relevant for the synthesis of the molecule's core structure. For instance, a closely related compound, 2-(4-(3,5-dimethoxyphenyl)but-3-yn-1-yl)isoindoline-1,3-dione, was synthesized via a Sonogashira coupling. nih.gov Analogously, the parent compound could be envisioned as the product of a coupling between N-propargylphthalimide and a formaldehyde (B43269) equivalent, or alternatively, the coupling of 2-(4-halobut-2-yn-1-ol) with phthalimide. The reaction is typically catalyzed by a palladium complex, co-catalyzed by a copper(I) salt, and run in the presence of an amine base. beilstein-journals.orgsoton.ac.uk

Heck Reaction: The Mizoroki-Heck reaction traditionally involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The substrate, having an alkyne, would not participate in a standard Heck reaction. However, palladium catalysis on alkynes is well-established and leads to a variety of transformations. For example, carbopalladation of the alkyne followed by β-hydride elimination could lead to diene products. While direct examples involving this compound are not prevalent, related palladium-catalyzed reactions on N-vinylphthalimide demonstrate the utility of this catalyst system within the same compound family, yielding styrylphthalimides. researchgate.net The development of nickel-catalyzed Heck-type reactions also offers alternative pathways for intramolecular cyclizations if an aryl halide were present in the molecule. nih.gov

| Reaction | Substrate 1 | Substrate 2 | Catalyst System | Relevance to Target Compound |

| Sonogashira Coupling | Terminal Alkyne | Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, Amine base | Key synthetic route to the butynyl-isoindole-dione scaffold. organic-chemistry.orgnih.gov |

| Heck Reaction | Alkene | Aryl/Vinyl Halide | Pd catalyst, Base | The alkyne is not a standard substrate, but related Pd-catalyzed transformations are possible. wikipedia.orglibretexts.org |

Click Chemistry Applications: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne in this compound is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netorganic-chemistry.org This reaction facilitates the covalent linkage of molecules with high efficiency and specificity under mild conditions. organic-chemistry.org The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide (B81097), exclusively forming the 1,4-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgnih.gov

The reaction is significantly accelerated by a copper(I) catalyst, which can be generated in situ from a copper(II) source like copper(II) sulfate (B86663) and a reducing agent such as sodium ascorbate. nih.gov The propargyl group is recognized as an excellent substrate for CuAAC due to its combination of high reactivity, stability, and ease of installation into molecular structures. nih.gov The reaction is tolerant of a wide array of functional groups, making it possible to perform this transformation on this compound without interference from the hydroxyl or phthalimide groups. nih.govmdpi.com This allows for the straightforward conjugation of the molecule to other azide-functionalized entities, including biomolecules, polymers, or other synthetic intermediates.

| Azide Reactant | Expected Triazole Product | Potential Application Area |

|---|---|---|

| Benzyl Azide | 2-(4-Hydroxy-4-(1-benzyl-1H-1,2,3-triazol-4-yl)but-2-ynyl)isoindole-1,3-dione | General organic synthesis, medicinal chemistry building blocks. |

| Azido-PEG (Polyethylene glycol) | PEG-conjugated isoindole-1,3-dione derivative | Bioconjugation, improving solubility and pharmacokinetic properties. |

| 3'-Azido-3'-deoxythymidine (AZT) | AZT-triazole-isoindole-1,3-dione conjugate | Development of potential antiviral or therapeutic agents. |

Cycloaddition Reactions (e.g., [2+2], [2+2+2])

Beyond the [3+2] cycloaddition seen in click chemistry, the alkyne functionality of this compound can potentially participate in other cycloaddition reactions. These reactions are powerful methods for constructing cyclic systems. libretexts.org

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions between an alkene and an alkyne can yield cyclobutene (B1205218) derivatives. libretexts.org While less common for simple alkynes without photochemical activation, this pathway represents a potential route for forming four-membered rings.

[4+2] Cycloadditions (Diels-Alder): The isoindole moiety itself, a related structure to the isoindole-1,3-dione, is known to participate as the diene component in Diels-Alder reactions. researchgate.net However, the dicarbonyl groups in the phthalimide ring significantly reduce its aromaticity and diene character, making it a poor candidate for this reaction. Conversely, the alkyne can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. This reaction typically requires thermal activation.

[2+2+2] Cycloadditions: Transition-metal-catalyzed [2+2+2] cycloadditions are a powerful method for synthesizing substituted benzene (B151609) rings by trimerizing three alkyne units. nih.gov In principle, this compound could react with two other alkyne molecules to form a highly functionalized aromatic system.

Rearrangement Reactions Involving Propargylic Systems

The propargylic alcohol system in this compound is susceptible to several important rearrangement reactions, most notably the Meyer-Schuster rearrangement. wikipedia.org This reaction converts secondary or tertiary propargylic alcohols into α,β-unsaturated aldehydes or ketones. wikipedia.orgrsc.org The transformation proceeds via a 1,3-hydroxyl shift, typically under acidic or transition-metal-catalyzed conditions, followed by tautomerization of an allenol intermediate. organicreactions.org

When applied to this compound, the Meyer-Schuster rearrangement would be expected to yield an α,β-unsaturated ketone. While traditional methods employ strong acids, milder conditions using catalysts based on rhenium, gold, or other transition metals have been developed to improve selectivity and functional group tolerance. organicreactions.orgnih.gov

| Catalyst/Conditions | Expected Product | Key Features of Conditions |

|---|---|---|

| Strong Acid (e.g., H₂SO₄) | 2-(4-Oxobut-2-en-2-yl)isoindole-1,3-dione | Classic conditions, can be harsh and have side reactions. wikipedia.org |

| Rhenium Complex (e.g., Re-based catalyst) | 2-(4-Oxobut-2-en-2-yl)isoindole-1,3-dione | Proceeds under neutral conditions with high stereoselectivity. nih.gov |

| Gold(I) Catalyst (e.g., IPrAuNTf₂) | 2-(4-Oxobut-2-en-2-yl)isoindole-1,3-dione | Mild conditions, effective for activating π-systems. nih.gov |

Reactivity of the Phthalimide Nitrogen

Gabriel-Type Reactions and Related N-Dealkylation Strategies

The phthalimide group is widely used as a protected form of a primary amine in the Gabriel synthesis. masterorganicchemistry.com While the synthesis of this compound itself can be considered a step in a Gabriel-type synthesis, the reverse reaction—the cleavage of the N-substituent—is a key transformation. This N-dealkylation step liberates the primary amine corresponding to the substituent.

The most common method for this cleavage is hydrazinolysis, which involves reacting the N-substituted phthalimide with hydrazine (B178648) (N₂H₄). masterorganicchemistry.com This reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbons of the phthalimide, leading to the formation of a stable phthalhydrazide (B32825) precipitate and the release of the free primary amine. youtube.com In the case of this compound, this would yield 4-amino-2-butyn-1-ol. Other chemical methods for N-dealkylation, such as using chloroformates, are also established for cleaving N-alkyl groups from various amines and could potentially be applied. nih.gov

N-Substituent Modifications and Derivatization

The 2-(4-hydroxy-2-butynyl) substituent attached to the phthalimide nitrogen can itself be the site of further chemical modification. The reactivity of the hydroxyl and alkyne groups allows for a wide range of derivatizations while the phthalimide group remains intact. The phthalimide moiety in this context acts as a stable protecting group for a primary amine functionality that might be revealed at a later synthetic stage.

Derivatization can occur at two primary sites on the N-substituent:

The Hydroxyl Group: The secondary alcohol can be esterified, etherified, or oxidized to a ketone. These transformations can alter the molecule's physical properties (like solubility) or introduce new functional handles for subsequent reactions.

The Alkyne Group: As discussed in section 3.2.3, the terminal alkyne is readily functionalized via CuAAC. It can also undergo other alkyne-specific reactions such as Sonogashira coupling to form C-C bonds with aryl or vinyl halides.

These modifications are central to the use of N-substituted isoindole-1,3-diones in medicinal chemistry, where systematic changes to the substituent are used to explore structure-activity relationships. mdpi.comnih.govresearchgate.net

Cascade and One-Pot Reactions Initiated from this compound

The strategic placement of a hydroxyl group and an alkyne within the same molecule makes this compound a versatile precursor for complex heterocyclic structures through cascade or one-pot reactions. These processes, which involve the sequential formation of multiple chemical bonds in a single synthetic operation without isolating intermediates, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. A key strategy involves an initial transformation of the terminal hydroxyl group, which then triggers a subsequent intramolecular cyclization event.

One of the most powerful examples of such a strategy is the tandem oxidation/intramolecular Diels-Alder (IMDA) reaction. This approach has been effectively demonstrated on substrates structurally analogous to this compound, providing a strong precedent for its application in generating polycyclic isoindole derivatives.

Tandem Oxidation/Intramolecular Diels-Alder (IMDA) Reaction

This one-pot sequence commences with the selective oxidation of the primary alcohol in this compound to the corresponding aldehyde, 2-(4-oxo-2-butynyl)isoindole-1,3-dione. This intermediate is not isolated but is generated in situ. The newly formed aldehyde functionality serves to activate the alkyne, transforming the butynyl moiety into a highly reactive dienophile.

Simultaneously, the isoindole-1,3-dione (phthalimide) group, which contains a benzene ring, is designed to function as the diene component in an intramolecular Diels-Alder cycloaddition. Although benzene is typically unreactive as a diene under normal conditions, the tethered, activated dienophile can undergo a [4+2] cycloaddition across one of the formal double bonds of the aromatic ring under thermal conditions. This sequence—oxidation followed by an intramolecular cycloaddition—constitutes a cascade reaction that rapidly builds molecular complexity, forming a novel tricyclic, bridged ring system in a single operation.

Research on closely related N-alkynylphthalimides has shown that this transformation can be achieved, leading to the formation of complex polycyclic frameworks. The reaction proceeds through a transient dearomatized intermediate which then undergoes subsequent rearrangements to yield the final, stable product.

The general conditions for this type of one-pot reaction involve an oxidizing agent that is compatible with the subsequent high-temperature cyclization step. A common and effective choice is manganese dioxide (MnO₂), which can be used to perform the initial oxidation. The reaction is typically carried out in a high-boiling, inert solvent to facilitate both the oxidation and the subsequent thermal intramolecular Diels-Alder reaction.

A representative procedure based on analogous systems is outlined below:

Oxidation: this compound is treated with an excess of activated manganese dioxide.

Intramolecular Cycloaddition: The reaction mixture is heated to a high temperature (typically >100 °C) in a suitable solvent, such as toluene (B28343) or xylene, to promote the intramolecular [4+2] cycloaddition.

Work-up: After the reaction is complete, a simple filtration to remove the manganese salts followed by solvent evaporation and chromatography yields the purified tricyclic product.

The table below summarizes the key aspects of this proposed one-pot cascade reaction.

| Reaction Stage | Reactant/Intermediate | Reagents & Conditions | Product/Intermediate | Key Transformation |

|---|---|---|---|---|

| Stage 1: Oxidation (in situ) | This compound | Activated MnO₂, Toluene, Heat | 2-(4-Oxo-2-butynyl)isoindole-1,3-dione | Alcohol to Aldehyde |

| Stage 2: IMDA Cycloaddition | 2-(4-Oxo-2-butynyl)isoindole-1,3-dione | Toluene, High Temperature (Reflux) | Tricyclic Adduct | Formation of two new C-C bonds and a bridged ring system |

This one-pot cascade is a testament to the synthetic utility of this compound, allowing for the efficient construction of intricate molecular architectures from a relatively simple starting material. The ability to generate complexity rapidly makes this a valuable strategy in synthetic organic chemistry.

Mechanistic Investigations of Reactions Involving 2 4 Hydroxy 2 Butynyl Isoindole 1,3 Dione

Elucidation of Reaction Mechanisms for N-Alkylation of Phthalimides

The synthesis of 2-(4-hydroxy-2-butynyl)isoindole-1,3-dione would typically be achieved through the N-alkylation of phthalimide (B116566), a classic transformation known as the Gabriel synthesis. wikipedia.orgbyjus.com This method is renowned for its ability to form primary amines by avoiding overalkylation, a common issue when using ammonia. byjus.commasterorganicchemistry.com The formation of the title compound involves the reaction of a phthalimide salt with a suitable 4-hydroxy-2-butynyl electrophile.

The mechanism of the Gabriel synthesis proceeds in two primary steps:

Deprotonation of Phthalimide: Phthalimide is first treated with a base, commonly potassium hydroxide (B78521) or potassium carbonate, to deprotonate the nitrogen atom. The acidity of the N-H bond (pKa ≈ 8.3) is significantly enhanced by the two adjacent electron-withdrawing carbonyl groups, which stabilize the resulting phthalimide anion through resonance. masterorganicchemistry.com This step generates a potent nucleophile. byjus.com

Nucleophilic Substitution: The phthalimide anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.com To synthesize this compound, the alkylating agent would likely be a 4-halo-2-butyn-1-ol (e.g., 4-bromo-2-butyn-1-ol). The reaction proceeds via a backside attack, leading to the displacement of the halide leaving group and the formation of the C-N bond. libretexts.org

Table 1: Key Steps in the N-Alkylation of Phthalimide

| Step | Reactants | Product | Mechanism | Key Features |

| 1 | Phthalimide, Base (e.g., KOH) | Potassium Phthalimide | Acid-Base Reaction | Formation of a resonance-stabilized nucleophile. |

| 2 | Potassium Phthalimide, 4-Halo-2-butyn-1-ol | This compound | SN2 Reaction | Backside attack, inversion of stereochemistry if applicable. |

Detailed Mechanistic Pathways for Alkyne Functionalizations

The terminal alkyne and propargylic alcohol moieties in this compound are ripe for a variety of functionalization reactions. The mechanistic pathways for these transformations are diverse, often involving electrophilic additions or metal-catalyzed processes.

Electrophilic Addition to the Alkyne:

Alkynes undergo electrophilic addition, although typically at a slower rate than alkenes. msu.edu This reduced reactivity is attributed to the high electronegativity of the sp-hybridized carbons and the formation of a less stable, high-energy vinyl carbocation intermediate. msu.educhemistrysteps.com

A typical electrophilic addition, for instance with a hydrogen halide (HX), would proceed as follows:

Protonation: The alkyne's π bond attacks the electrophile (e.g., H⁺ from HBr), forming a vinyl carbocation. The addition follows Markovnikov's rule, with the proton adding to the carbon that results in the more stable carbocation. For a terminal alkyne, this means the proton adds to the terminal carbon.

Nucleophilic Attack: The halide ion (Br⁻) then attacks the carbocation, yielding a haloalkene.

Second Addition (if excess reagent): The resulting haloalkene can undergo a second electrophilic addition, again following Markovnikov's rule, to form a geminal dihalide. libretexts.org

Hydration of the Alkyne:

In the presence of a catalyst, typically mercuric sulfate (B86663) in aqueous sulfuric acid, water can be added across the triple bond. geeksforgeeks.org

The mechanism involves the formation of an enol intermediate.

This enol is unstable and rapidly tautomerizes to the more stable keto form. chemistrysteps.com For a terminal alkyne like the one in the title compound, this hydration would yield a methyl ketone.

Isotope Labeling Experiments for Mechanistic Insight

Isotope labeling is a powerful tool for elucidating reaction mechanisms by tracing the path of atoms through a transformation. While no specific isotope labeling studies have been reported for this compound, the principles can be applied to hypothesize how such experiments could provide mechanistic clarity.

For the N-alkylation reaction , one could use a substrate labeled with a heavy isotope, such as Carbon-13 or Deuterium (B1214612), at the carbon bearing the leaving group (e.g., 4-bromo-2-butyn-1-ol-1-¹³C). If the reaction proceeds via an SN2 mechanism, the label would be found exclusively at the carbon atom directly bonded to the phthalimide nitrogen in the product. The absence of scrambling would support a direct substitution pathway and rule out mechanisms involving carbocation rearrangements.

For alkyne functionalization , deuterium labeling can be particularly informative. For example, in the electrophilic addition of DBr to the alkyne, the location of the deuterium atom in the product would confirm the regioselectivity of the reaction. According to Markovnikov's rule, the deuterium (the electrophile) should add to the terminal carbon. Observing this outcome would provide strong evidence for the proposed vinyl carbocation mechanism.

Transition State Analysis of Rate-Determining Steps

The analysis of transition states provides a deeper understanding of the energy barriers and geometries involved in the rate-determining steps of a reaction.

Transition State of N-Alkylation (SN2):

The rate-determining step of the Gabriel synthesis is the SN2 attack of the phthalimide anion on the alkyl halide. The transition state for this step is a trigonal bipyramidal arrangement around the central carbon atom. The incoming nucleophile (phthalimide anion) and the outgoing leaving group (halide) are positioned 180° apart, at the apices of the trigonal bipyramid. The three other substituents on the carbon lie in the equatorial plane. This geometry explains the requirement for unhindered substrates and the observed inversion of stereochemistry. The activation energy is influenced by the nucleophilicity of the phthalimide anion, the stability of the leaving group, and steric hindrance around the reaction center. uci.edu

Transition State of Alkyne Electrophilic Addition:

The rate-determining step for the electrophilic addition to the alkyne is the formation of the vinyl carbocation. The transition state leading to this intermediate involves the interaction of the alkyne's π-system with the incoming electrophile. This transition state is high in energy due to the instability of the resulting vinyl cation, where the positive charge resides on an sp-hybridized carbon. This high activation barrier is the reason for the relatively slow rate of electrophilic additions to alkynes compared to alkenes. msu.edu The geometry of the transition state would involve a partial bond forming between one of the alkyne carbons and the electrophile, with the other alkyne carbon beginning to develop a positive charge.

Computational and Theoretical Studies on 2 4 Hydroxy 2 Butynyl Isoindole 1,3 Dione

Electronic Structure Calculations (e.g., DFT Studies)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. nih.govnih.gov A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately. researchgate.netnih.gov Such calculations can elucidate the distribution of electrons within the molecule, which governs its reactivity, polarity, and spectroscopic behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. scirp.org The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. scirp.org A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. nih.gov

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.govresearchgate.net These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S). nih.gov

| Parameter | Formula | Hypothetical Value (eV) |

| HOMO Energy (EHOMO) | - | -6.85 |

| LUMO Energy (ELUMO) | - | -1.95 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.90 |

| Ionization Potential (I) | -EHOMO | 6.85 |

| Electron Affinity (A) | -ELUMO | 1.95 |

| Electronegativity (χ) | (I + A) / 2 | 4.40 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.40 |

| Global Hardness (η) | (I - A) / 2 | 2.45 |

| Global Softness (S) | 1 / (2η) | 0.204 |

This interactive table contains hypothetical data calculated based on methodologies described in scientific literature for similar compounds.

The distribution of the HOMO in 2-(4-hydroxy-2-butynyl)isoindole-1,3-dione is expected to be localized primarily on the isoindole ring system, indicating this is the likely site for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the carbonyl groups and the triple bond, highlighting these areas as potential sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. nih.gov The MEP map is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values. researchgate.net

Red : Regions of most negative potential, indicating electron-rich areas susceptible to electrophilic attack.

Blue : Regions of most positive potential, indicating electron-poor areas susceptible to nucleophilic attack.

Green : Regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show the most negative potential (red/yellow) localized around the oxygen atoms of the two carbonyl groups and the hydroxyl group, due to their high electronegativity. These sites represent the primary centers for attracting electrophiles. The most positive potential (blue) would likely be found around the hydrogen atom of the hydroxyl group and the protons on the isoindole ring, indicating these are the most electrophilic regions. nih.gov

Conformational Analysis and Energy Landscapes

The flexibility of the 2-(4-hydroxy-2-butynyl) side chain allows the molecule to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers for interconversion between them. The isoindoline-1,3-dione fragment itself is largely planar. nih.gov The primary conformational flexibility arises from the rotation around the N-CH2 and CH2-C≡C single bonds.

Computational methods can map the potential energy surface by systematically rotating these bonds and calculating the energy at each step. This process identifies low-energy, stable conformers. For this compound, key conformers would differ in the orientation of the hydroxyl group relative to the isoindole ring. Intramolecular hydrogen bonding between the hydroxyl hydrogen and a carbonyl oxygen could potentially stabilize certain conformations.

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Description |

| 1 (Global Minimum) | ~65° | 0.00 | Stabilized by an intramolecular H-bond between OH and a C=O group. |

| 2 | ~180° | 1.50 | Extended, anti-periplanar conformation. |

| 3 | ~-70° | 2.10 | Gauche conformation without significant stabilizing interactions. |

This interactive table presents hypothetical data to illustrate the results of a typical conformational analysis.

Reaction Pathway Modeling and Energetics of Transformations

Theoretical chemistry can be used to model the pathways of chemical reactions, providing detailed information about transition states and activation energies. For this compound, several transformations could be modeled, such as esterification of the hydroxyl group, addition reactions across the alkyne, or cyclization reactions.

Modeling a reaction involves identifying the structures of the reactants, products, and the transition state (the highest energy point along the reaction coordinate). The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. For instance, an intramolecular cyclization reaction could be modeled. By calculating the energies of the reactant, the transition state, and the product, chemists can predict the feasibility and kinetics of the reaction under different conditions.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis) through Computational Methods

Computational methods are highly effective at predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures. nih.govnih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies with good accuracy. nih.gov The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors. For this compound, key predicted vibrational bands would include the O-H stretch, the C≡C stretch of the alkyne, the symmetric and asymmetric C=O stretches of the imide, and the C-N stretch. nih.gov

| Vibrational Mode | Predicted Wavenumber (cm-1) | Expected Experimental Range (cm-1) |

| O-H Stretch | 3550 | 3500-3600 |

| C≡C Stretch | 2245 | 2210-2260 |

| C=O Asymmetric Stretch | 1775 | 1760-1790 |

| C=O Symmetric Stretch | 1710 | 1700-1730 |

| C-N Stretch | 1390 | 1380-1410 |

This interactive table shows hypothetical calculated IR frequencies alongside typical experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C NMR chemical shifts. nih.gov These theoretical values can be compared to experimental spectra to aid in signal assignment.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. nih.gov The calculations provide the absorption wavelength (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption band. The predicted spectrum would likely show transitions associated with the π-electron system of the isoindole-1,3-dione core.

Intermolecular Interactions and Self-Assembly Prediction for this compound

The functional groups in this compound—specifically the hydroxyl group, the carbonyl groups, and the aromatic ring—can participate in various non-covalent intermolecular interactions. These interactions are crucial for determining the compound's physical properties in the solid state, such as its crystal packing and melting point.

Computational models can predict and quantify these interactions:

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygens are strong hydrogen bond acceptors. This can lead to the formation of dimers or extended chains in the solid state. nih.gov

π-π Stacking: The planar, electron-rich isoindole ring system can interact with other rings through π-π stacking.

C-H···O Interactions: Weak hydrogen bonds between C-H groups and the carbonyl oxygens can also contribute to the stability of the crystal lattice. nih.gov

By analyzing these interactions, computational studies can predict how molecules might self-assemble into larger, ordered structures. Molecular dynamics simulations can further explore the behavior of these aggregates over time.

Advanced Spectroscopic and Analytical Methodologies for the Study of 2 4 Hydroxy 2 Butynyl Isoindole 1,3 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic compound in solution. For 2-(4-Hydroxy-2-butynyl)isoindole-1,3-dione, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the atomic connectivity and spatial relationships within the molecule.

¹H, ¹³C, and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum would reveal the number of different types of protons, their electronic environment, and their proximity to other protons. The aromatic protons of the isoindole-1,3-dione ring would typically appear as a complex multiplet in the downfield region (approx. 7.7-7.9 ppm). The methylene (B1212753) protons adjacent to the nitrogen and the alkyne would likely resonate at distinct chemical shifts, as would the methylene protons adjacent to the hydroxyl group. The hydroxyl proton itself would appear as a broad singlet, the position of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum would show signals for each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbons of the dione (B5365651) (around 168 ppm), the aromatic carbons, the sp-hybridized carbons of the alkyne moiety (approx. 80-90 ppm), and the sp³-hybridized methylene carbons.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling correlations, confirming, for instance, the connectivity between the two different methylene groups in the butynyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively assign the ¹H and ¹³C signals for the methylene groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and may not represent actual experimental data.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.7 - 7.9 | 123 - 135 |

| Aromatic C (quaternary) | - | ~132 |

| Carbonyl C=O | - | ~168 |

| Alkyne C≡C | - | 80 - 90 |

| N-CH₂ | ~4.4 | ~25 |

| HO-CH₂ | ~4.2 | ~50 |

| OH | Variable | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact molecular weight of this compound with very high precision. This allows for the calculation of its elemental formula (C₁₂H₉NO₃), confirming the identity of the compound by distinguishing it from other molecules with the same nominal mass. The expected exact mass would be calculated from the sum of the exact masses of its constituent atoms.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In tandem mass spectrometry, the molecular ion (or a protonated/sodiated adduct) is isolated and then fragmented. The resulting fragment ions provide a "fingerprint" that can be used to confirm the structure. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the butynyl side chain. Key fragments might correspond to the loss of the hydroxymethyl group (-CH₂OH) or cleavage at the N-CH₂ bond, leading to the formation of a stable phthalimide (B116566) fragment ion.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum would be expected to show strong absorption bands characteristic of the key functional groups. A very strong absorption around 1700-1770 cm⁻¹ would indicate the presence of the imide carbonyl (C=O) groups. A broad band in the region of 3200-3600 cm⁻¹ would confirm the hydroxyl (-OH) group. The C≡C triple bond of the alkyne would likely show a weak absorption around 2100-2260 cm⁻¹. Aromatic C-H stretching would appear above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the carbonyl and hydroxyl groups are strong absorbers in the IR, the C≡C triple bond, being more polarizable, would be expected to show a stronger signal in the Raman spectrum.

Table 2: Predicted IR Absorption Frequencies for this compound (Note: These are estimated values based on typical functional group frequencies and may not represent actual experimental data.)

| Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C≡C Stretch | 2100 - 2260 | Weak to Medium |

| C=O Stretch (Imide) | 1700 - 1770 | Strong |

X-ray Crystallography for Solid-State Structure Determination

Should this compound be successfully crystallized, single-crystal X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique yields precise bond lengths, bond angles, and torsion angles. Furthermore, it reveals how the molecules pack in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the hydroxyl group and the carbonyl oxygens. This data is invaluable for understanding the compound's physical properties and intermolecular forces. To date, no published crystal structure for this specific compound has been found.

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity and Mixture Analysis

The assessment of purity and the analysis of complex mixtures containing this compound are critical for its application in research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques widely employed for the qualitative and quantitative analysis of isoindole-1,3-dione derivatives. These methods offer high resolution, sensitivity, and specificity, making them indispensable for purity profiling, impurity identification, and stability studies.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like many isoindole-1,3-dione derivatives. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this class of compounds, utilizing a non-polar stationary phase and a polar mobile phase to achieve separation based on hydrophobicity.

A validated RP-HPLC method for the purity evaluation of a related isoindole-1,3-dione derivative has been described, which can be adapted for this compound. ptfarm.pl The methodology typically involves an octadecylsilane (B103800) (C18) column and a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer. ptfarm.pl Ultraviolet (UV) detection is commonly used, as the phthalimide core exhibits strong chromophoric properties. ptfarm.pl

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | LiChrosorb® 100 RP-18 (250 x 4.0 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 2.0) |

| Detection | UV at 239 nm |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

This table is based on a method for a similar compound and serves as a representative example. ptfarm.pl

Under such conditions, this compound would be well-retained and separated from potential impurities, such as starting materials (phthalic anhydride) or side-products from its synthesis. The retention time would be characteristic of the compound under the specified conditions, and the peak area can be used for quantification to determine purity.

Hypothetical Purity Analysis Data by HPLC:

| Peak No. | Retention Time (min) | Peak Area (%) | Identification |

| 1 | 2.5 | 0.5 | Phthalic Anhydride (B1165640) (Impurity) |

| 2 | 5.8 | 99.3 | This compound |

| 3 | 7.2 | 0.2 | Unknown Impurity |

This is a hypothetical data table illustrating a potential purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. For GC-MS analysis, compounds must be volatile and thermally stable. While the target compound has a hydroxyl group that might require derivatization to increase volatility and prevent degradation in the hot injector, many phthalimide derivatives can be analyzed directly.

The analysis of phthalimide and other phthalic anhydride derivatives by GC-MS has been successfully demonstrated. nih.govoup.com A common approach involves using a non-polar capillary column, such as one coated with 5% phenyl methyl siloxane, and a temperature-programmed oven to elute compounds based on their boiling points and interactions with the stationary phase. oup.com The mass spectrometer then fragments the eluted molecules, producing a unique mass spectrum that acts as a chemical fingerprint for identification.

It is important to note that the analysis of certain phthalimides by GC can sometimes lead to the formation of analytical artifacts. For instance, the fungicide folpet (B141853) can degrade to phthalimide in the hot GC injector, which could lead to an overestimation of phthalimide if it were also a metabolite of interest. nih.govlabor-friedle.de While this is less of a concern for a pure compound analysis, it highlights the importance of careful method development and validation.

Illustrative GC-MS Method Parameters:

| Parameter | Condition |

| Column | HP-5 MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium (1.0 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C initial, ramp to 280 °C |

| MS Source Temp. | 250 °C |

| Ionization Mode | Electron Ionization (EI) |

This table is based on a method for similar compounds and serves as a representative example. oup.com

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the butynyl side chain and the phthalimide ring.

Expected Key Mass Fragments in GC-MS Analysis:

| m/z | Fragment Interpretation |

| 215 | [M]+ Molecular Ion |

| 160 | [M - C4H5O]+ |

| 147 | Phthalimide cation |

| 130 | [C8H4O2]+ |

| 104 | Phthalic anhydride fragment |

| 76 | Benzene (B151609) ring fragment |

This is a hypothetical table of expected mass fragments.

Role of 2 4 Hydroxy 2 Butynyl Isoindole 1,3 Dione As a Versatile Synthetic Intermediate

Building Block for the Synthesis of Complex Heterocyclic Systems

The dual functionality of 2-(4-Hydroxy-2-butynyl)isoindole-1,3-dione makes it an excellent starting material for the synthesis of a variety of complex heterocyclic systems. The presence of the alkyne and hydroxyl groups allows for a range of cyclization strategies, leading to the formation of fused ring systems containing nitrogen and oxygen.

One notable application is in the synthesis of 1,2,3-triazole-fused N-heterocycles. nih.gov An efficient methodology has been developed for the synthesis of dihydro nih.govnih.govdtu.dktriazolo-pyrimidoisoindolones and dihydro nih.govnih.govdtu.dktriazolo-diazepinoisoindolones. This process involves the reaction of alkyne-substituted amido alcohols with sodium azide (B81097) via the Huisgen [3+2] intramolecular azide-alkyne cycloaddition reaction. nih.gov This reaction proceeds without the need for a transition metal catalyst, offering a greener and more atom-economical approach to these complex heterocyclic scaffolds. The phthalimide (B116566) group can be considered a precursor to the amido alcohol required for such cyclizations.

Furthermore, the general reactivity of the phthalimide and alkyne moieties opens avenues for various other cyclization reactions. The acidic proton on the imide nitrogen allows for easy condensation with various pharmacophores, which can then participate in intramolecular reactions with the butynyl side chain. nih.gov

Precursor for Nitrogen-Containing Polyfunctional Molecules

The phthalimide group in this compound serves as a well-established protecting group for a primary amine. This allows for the selective manipulation of the propargyl alcohol moiety without interference from a highly reactive amino group. Subsequent deprotection, typically via hydrazinolysis (the Ing-Manske procedure), unmasks the primary amine, yielding a polyfunctional molecule with both an amino and a hydroxybutynyl group.

This strategy is fundamental in the Gabriel synthesis of primary amines. The resulting aminobutynol can then be used in a variety of subsequent reactions. For example, the amino group can undergo acylation, alkylation, or be incorporated into larger peptide or polymer chains, while the hydroxybutynyl group remains available for further functionalization.

The alkyne itself can be transformed into various other functional groups. For instance, it can undergo hydration to form a ketone, reduction to an alkene or alkane, or participate in coupling reactions to extend the carbon chain. This versatility makes this compound a valuable precursor for a wide array of nitrogen-containing molecules with multiple functional points for further elaboration.

Application in Total Synthesis of Natural Products and Bioactive Scaffolds (excluding pharmacological activity itself)

While direct and explicit examples of the use of this compound in the total synthesis of a specific natural product are not extensively documented in readily available literature, its structural motifs are present in and relevant to the synthesis of various bioactive scaffolds. The isoindole-1,3-dione core is a key feature in a number of clinically used drugs, including thalidomide (B1683933) and its analogues. mdpi.com

The propargyl alcohol functionality is a common feature in synthetic intermediates for natural product synthesis. The alkyne can be used in a variety of carbon-carbon bond-forming reactions, such as the Sonogashira coupling, to build complex carbon skeletons. The hydroxyl group can direct stereoselective reactions or be converted into other functional groups as required by the synthetic strategy.

The combination of the phthalimide-protected amine and the propargyl alcohol in one molecule provides a powerful tool for the convergent synthesis of complex targets. A synthetic chemist can build up complexity from both ends of the molecule before finally unmasking the amine for a late-stage cyclization or coupling reaction. This strategic advantage makes it a potentially valuable, though perhaps under-documented, intermediate in the synthesis of alkaloids and other nitrogen-containing natural products.

Utility in Fragment-Based Drug Discovery and Chemical Library Generation

Fragment-based drug discovery (FBDD) is a powerful approach in modern medicinal chemistry that utilizes small, low-complexity molecules (fragments) to identify starting points for the development of potent and selective drug candidates. nih.gov this compound, with a molecular weight that aligns with the principles of FBDD, is an attractive scaffold for the generation of fragment libraries.

The phthalimide moiety provides a rigid, well-defined core that can be systematically decorated with various functional groups. The terminal alkyne of the butynyl side chain is particularly useful as a synthetic handle. It can be readily functionalized through reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and the Sonogashira coupling. cam.ac.uk This allows for the rapid and efficient generation of a diverse library of related compounds from a common precursor.

For instance, a library of triazole-containing fragments can be synthesized by reacting this compound with a collection of organic azides. Similarly, coupling with a variety of aryl or vinyl halides via the Sonogashira reaction can introduce a wide range of substituents. The resulting library of fragments can then be screened against biological targets to identify initial hits for further optimization. The modular nature of this synthetic approach makes it highly amenable to the generation of focused chemical libraries for specific drug discovery campaigns. dtu.dk

Derivatization to Compounds for Material Science Applications (excluding specific material properties)

The unique chemical structure of this compound also lends itself to the synthesis of novel materials. The presence of a polymerizable group (the alkyne) and a thermally stable aromatic core (the phthalimide) are key features for the design of advanced polymers.

The terminal alkyne can undergo polymerization through various methods, including cyclic polymerization, to create polymers with conjugated backbones. nih.gov The incorporation of the phthalimide group into the polymer structure can impart desirable properties such as thermal stability and specific electronic characteristics. The synthesis of conductive polymers, for example, often involves the polymerization of monomers containing aromatic and conjugated systems. ekb.eg While specific studies on polymers derived directly from this compound are not widely reported, the principles of polymer chemistry suggest its potential in this area.

Future Research Directions and Unexplored Avenues for 2 4 Hydroxy 2 Butynyl Isoindole 1,3 Dione

Development of Novel Catalytic Methods for its Synthesis and Functionalization

The synthesis and subsequent modification of 2-(4-Hydroxy-2-butynyl)isoindole-1,3-dione are ripe for exploration using modern catalytic methods. While direct catalytic routes to this specific molecule are not yet established, research on related N-alkynyl imides and indoles provides a clear roadmap.

Future synthetic strategies could focus on metal-catalyzed reactions, such as copper or palladium-catalyzed coupling of phthalimide (B116566) with a suitable 4-hydroxy-2-butynyl precursor. researchgate.net Such methods offer high efficiency and functional group tolerance. unito.it

Functionalization of the molecule presents numerous catalytic opportunities. The internal alkyne is a key handle for various transformations, including:

Click Chemistry: The alkyne can participate in copper-catalyzed or ruthenium-catalyzed azide-alkyne cycloadditions (CuAAC or RuAAC) to generate triazole-containing structures, linking the isoindoledione moiety to other molecules.

Hydrogenation: Selective catalytic hydrogenation could reduce the alkyne to either a cis-alkene or an alkane, allowing for fine-tuning of the molecule's geometry and properties.

Carbometalation/Hydrometalation: Addition of organometallic or metal-hydride reagents across the alkyne would introduce new functional groups, creating a diverse library of derivatives.

The hydroxyl group can be functionalized through catalytic etherification or esterification reactions to attach other chemical entities.

| Potential Catalytic Reaction | Catalyst System (Proposed) | Target Functional Group | Potential Outcome |

| Azide-Alkyne Cycloaddition | Cu(I) salts, Ru(II) complexes | Alkyne | Formation of triazole-linked conjugates |

| Selective Hydrogenation | Lindlar's catalyst, Pd/C | Alkyne | Synthesis of alkene or alkane analogues |

| Sonogashira Coupling | Pd/Cu catalysts | Alkyne (if terminal) | C-C bond formation |

| Etherification | Lewis acids, Brønsted acids | Hydroxyl | Introduction of diverse side chains |

Investigation of Photoinduced and Electrochemical Transformations

The photochemistry and electrochemistry of this compound are entirely unexplored. The isoindole-1,3-dione core, analogous to other α-diketone structures, could be susceptible to photoinduced reactions. researchgate.net

Photoinduced Cycloadditions: Research on compounds like N-acetylisatin and phenanthrenequinone (B147406) shows they undergo [2+2], [4+2], and [4+4] photocycloadditions with alkenes and alkynes. researchgate.netmdpi.com It is conceivable that the phthalimide moiety of the target molecule could react intramolecularly with its own alkyne or intermolecularly with other unsaturated compounds upon photo-irradiation, leading to novel, complex polycyclic architectures. researchgate.net

Paternò–Büchi Reaction: The carbonyl groups of the dione (B5365651) could potentially undergo a [2+2] photocycloaddition with an alkene to form an oxetane, a reaction of significant utility in organic synthesis. researchgate.net

Electrochemical methods could provide alternative pathways for synthesis and functionalization. Anodic oxidation could potentially target the phthalimide ring system, while cathodic reduction could affect the carbonyl groups or the alkyne, offering green and reagent-free transformation strategies.

Exploration of Its Role in Sustainable Chemistry and Biocatalysis

Future research should prioritize the integration of this compound into sustainable chemical practices. This includes developing syntheses that utilize greener solvents, reduce energy consumption, and are highly atom-economical. unito.it

Biocatalysis represents a particularly promising and unexplored avenue. Enzymes offer unparalleled selectivity under mild reaction conditions.